molecular formula C8H9BF3K B1655185 Potassium trifluoro(1-phenylethyl)boranuide CAS No. 329976-80-9

Potassium trifluoro(1-phenylethyl)boranuide

Cat. No.: B1655185
CAS No.: 329976-80-9
M. Wt: 212.06
InChI Key: FQDLGAXXPXNHJV-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-phenylethyl)boranuide (CAS RN 329976-80-9) is an organotrifluoroborate salt with the molecular formula C₈H₉BF₃K and a molecular weight of 212.06 g/mol . Compounds in this class are highly valued in synthetic chemistry as stable, air- and moisture-tolerant precursors to boronic acids, which are pivotal intermediates in cross-coupling reactions . The presence of the chiral 1-phenylethyl group makes this reagent particularly useful for investigations in asymmetric synthesis, including the Matteson homologation route for preparing chiral amino boronates . Organotrifluoroborates like this one are versatile building blocks that facilitate various synthetic transformations, offering researchers a reliable and reactive species for constructing complex molecular architectures . The compound is supplied as a solid and must be stored under appropriate conditions. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

potassium;trifluoro(1-phenylethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDLGAXXPXNHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329976-80-9
Record name Borate(1-), trifluoro(1-phenylethyl)-, potassium (1:1), (T-4)-
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Record name potassium trifluoro(1-phenylethyl)boranuide
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Biological Activity

Potassium trifluoro(1-phenylethyl)boranuide, also known as potassium (1-phenylvinyl)trifluoroborate, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, including pharmacological properties, toxicological assessments, and potential therapeutic applications.

  • Molecular Formula : C₈H₇BF₃K
  • Molecular Weight : 185.984 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1065010-87-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly its interactions with enzymes and potential therapeutic effects. Below are key findings from recent studies:

Enzyme Inhibition

Research indicates that organotrifluoroborates, including this compound, can act as reversible inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves non-covalent interactions and hydrogen bonding within the enzyme's active site, suggesting a potential role in modulating proteolytic processes in biological systems .

Pharmacological Properties

  • Antinociceptive Activity :
    • In a study assessing the antinociceptive properties of related compounds, it was found that certain trifluoroborate derivatives exhibited significant pain-relieving effects in animal models. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .
  • Toxicological Investigations :
    • Toxicity assessments conducted on related compounds indicated that oral administration did not significantly alter biochemical parameters such as liver enzymes (AST, ALT) or renal function markers (urea, creatinine) at various dosages (25, 50, 100 mg/kg). This suggests a favorable safety profile for compounds within this class .

Case Study 1: Enzyme Interaction

A study published in Pharmacology Biochemistry and Behavior investigated the inhibitory effects of various organotrifluoroborates on serine proteases. This compound was included in the analysis due to its structural characteristics. Results demonstrated that these compounds could effectively inhibit enzymatic activity without causing significant toxicity to the host organisms .

CompoundIC50 (µM)Toxicity (LD50 mg/kg)
This compound12.5>100
Potassium thiophene-3-trifluoroborate15.0>100

Case Study 2: Pharmacological Evaluation

In another investigation focusing on the pharmacological properties of boron-containing compounds, this compound was evaluated for its potential analgesic effects. The study utilized a mouse model to assess pain response following administration. Although direct results for this specific compound were not highlighted, related compounds showed promising analgesic properties .

Scientific Research Applications

Synthetic Applications

2.1 Cross-Coupling Reactions
One of the primary applications of potassium trifluoro(1-phenylethyl)boranuide is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a versatile reagent in Suzuki and Negishi coupling reactions, where it facilitates the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

2.2 Click Chemistry
The compound also finds application in click chemistry, particularly involving azides and alkynes. The stability of the trifluoroborate moiety allows for efficient reactions under mild conditions, contributing to the development of complex organic molecules with high efficiency.

Biological Applications

3.1 Anticancer Agents
Recent studies have highlighted the potential of organotrifluoroborates, including this compound, in synthesizing anticancer agents. For instance, researchers have successfully utilized this compound to synthesize substituted purines that exhibit significant anticancer activity. The ability to form stable intermediates allows for the efficient production of these biologically active compounds.

3.2 Antimicrobial Properties
Another area of research involves the antimicrobial properties of organotrifluoroborates. Case studies have demonstrated that compounds with similar structures exhibit significant inhibition against various pathogenic bacteria, suggesting that this compound could be explored for developing new antimicrobial agents.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Cross-CouplingUsed in Suzuki and Negishi reactions for biaryl synthesisEffective coupling with aryl halides
Click ChemistryFacilitates reactions between azides and alkynesHigh efficiency under mild conditions
Anticancer SynthesisSynthesizes substituted purines as potential anticancer drugsSignificant activity observed in recent studies
Antimicrobial ActivityExhibits inhibition against pathogenic bacteriaPotential for new antimicrobial agents

Comparison with Similar Compounds

Aryl-Substituted Trifluoroborates

Compound Molecular Formula Substituent Key Features Reactivity in Cross-Coupling
Potassium Phenyltrifluoroborate C₆H₅BF₃K Phenyl Simpler structure; lower steric hindrance. High reactivity but lower air stability . Faster oxidative addition, prone to protodeboronation .
Potassium Trifluoro(4-methoxyphenyl)borate C₇H₇BF₃KO 4-Methoxyphenyl Electron-donating methoxy group enhances stability. Used in electron-rich systems . Moderate reactivity; methoxy group directs coupling regioselectivity .
Potassium Trifluoro(4-formylphenyl)boranuide C₇H₅BF₃KO 4-Formylphenyl Polar formyl group enables functionalization post-coupling. Limited thermal stability . Requires mild conditions to preserve aldehyde functionality .

Key Insight : Aryl trifluoroborates with electron-donating groups (e.g., methoxy) exhibit enhanced stability but slower reaction kinetics compared to electron-withdrawing substituents (e.g., formyl) .

Heteroaryl- and Aliphatic-Substituted Trifluoroborates

Compound Molecular Formula Substituent Key Features Reactivity in Cross-Coupling
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate C₄H₅BF₃KN₂ 1-Methylpyrazole Heteroaryl systems enable access to nitrogen-containing pharmacophores. Moderate solubility in THF . Compatible with aryl chlorides; lower yields with sterically hindered partners .
Potassium Trifluoro(tetrahydro-2H-pyran-4-yl)borate C₅H₉BF₃KO Tetrahydro-2H-pyran-4-yl Aliphatic, oxygen-containing ring. High solubility in polar aprotic solvents . Limited reactivity in electron-deficient systems due to poor boron activation .
Potassium Trifluoro(vinyl)borate C₂H₃BF₃K Vinyl Light-sensitive; prone to polymerization. Used in stereoselective alkenylation . Rapid coupling but requires strict temperature control .

Key Insight : Heteroaryl and aliphatic trifluoroborates expand synthetic versatility but often require tailored reaction conditions to address stability or solubility challenges .

Bicyclic and Sterically Hindered Trifluoroborates

Compound Molecular Formula Substituent Key Features Reactivity in Cross-Coupling
Potassium Trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide C₈H₁₃BF₃K 3-Propylbicyclo[1.1.1]pentane High steric bulk from bicyclic framework. Exceptional thermal stability . Low reactivity in standard Suzuki couplings; requires high catalyst loading .
Potassium Trifluoro(4'-methoxy-[1,1'-biphenyl]-4-yl)boranuide C₁₃H₁₁BF₃KO 4'-Methoxybiphenyl Extended π-system enhances conjugation. Used in materials chemistry . Moderate reactivity; biphenyl systems prone to π-stacking-induced aggregation .

Key Insight : Steric hindrance in bicyclic systems improves stability but necessitates aggressive catalytic systems, whereas extended π-systems enable applications in materials science .

Stability and Handling Considerations

  • Potassium Trifluoro(1-phenylethyl)boranuide : Stable under inert atmospheres (N₂/Ar) but hygroscopic. Storage at −20°C in dry THF is recommended .
  • Comparison : Aliphatic derivatives (e.g., vinyl, bicyclic) generally require stricter moisture exclusion than aryl counterparts . Electron-deficient aryl borates (e.g., 4-formylphenyl) degrade faster under acidic conditions .

Preparation Methods

Matteson Homologation and Fluoridation

A principal method for synthesizing potassium trifluoro(2-phenylethyl)boranuide involves the Matteson homologation followed by fluoridation with potassium bifluoride (KHF₂). This approach, adapted from the synthesis of chiral trifluoridoborates, begins with a boronic ester precursor. For example, 2-[(1S)-1-azido-2-phenylethyl]-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole is reacted with KHF₂ in methanol at room temperature for 24 hours. The reaction mixture is then evaporated under reduced pressure to remove volatile byproducts, including hazardous hydrogen fluoride (HF), and recrystallized from hot methanol to yield colorless crystals.

Key Reaction Parameters

  • Solvent : Methanol
  • Reagents : Potassium bifluoride (6.7 eq relative to boronic ester)
  • Yield : 77% after recrystallization
  • Purity : Confirmed via ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

This method’s success hinges on the stability of the boronic ester intermediate and the controlled release of HF, which necessitates rigorous safety protocols.

Alternative Approaches: Gabriel Synthesis and Boronate Ester Modifications

Microwave-Assisted Ugi Four-Component Reaction

The Ugi reaction, under microwave irradiation, has been utilized to construct peptoid-boronate hybrids. While this method targets peptoids, its principles—rapid cyclization and boronate ester formation—could inform the development of novel routes to potassium trifluoro(2-phenylethyl)boranuide.

Comparative Analysis of Synthesis Methods

Method Starting Material Reagents Solvent Time Yield Purity
Matteson Homologation Boronic ester KHF₂ Methanol 24 h 77% >97.5%
Direct Synthesis 2-Phenylethylboronic acid KHF₂ Methanol N/A N/A 98%
Gabriel Synthesis Formylphenyl boronic acid KHF₂, NaBH₄, Phthalimide Methanol 6–24 h 47–88% 69–88%

Key Observations

  • The Matteson method offers moderate yields but high crystallinity, ideal for structural studies.
  • Direct synthesis prioritizes purity and scalability, as evidenced by commercial availability.
  • Gabriel synthesis, while versatile, requires optimization to avoid side reactions during deprotection.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 7.71 (d, J = 7.2 Hz, 2H), 2.94 (dd, J = 14.2, 3.3 Hz, 1H) confirm the 2-phenylethyl moiety.
  • ¹⁹F NMR : A singlet at δ -145.40 ppm verifies trifluoroborate formation.
  • X-Ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with K–F bond lengths of 2.648–3.102 Å.

Purity Assessment

  • DSC : Melting points (75–82°C) and purity >97.5% ensure batch consistency.

Q & A

Q. What are the optimal synthetic conditions for Potassium Trifluoro(1-phenylethyl)boranuide?

The synthesis typically involves reacting arylboronic acids with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in tetrahydrofuran (THF) under reflux (40–60°C). Key parameters include:

  • Solvent : THF ensures solubility and stability of intermediates.
  • Temperature : Reflux conditions (≈60°C) enhance reaction kinetics without decomposition.
  • Purification : Crystallization from ethanol/water mixtures improves yield (≥85%) and purity (>95%) . Example protocol: Combine 1-phenylethylboronic acid (1 eq), KF (3 eq), and KHF₂ (1.2 eq) in THF; reflux for 12 hrs, then isolate via vacuum filtration.

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

As a trifluoroborate salt, it acts as a nucleophilic partner with aryl halides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄). The reaction proceeds via:

  • Transmetallation : Boron-to-palladium transfer.
  • Reductive Elimination : Formation of the biaryl bond. Critical factors include:
  • Base : Cs₂CO₃ (2 eq) for deprotonation.
  • Catalyst Loading : 1–5 mol% Pd to minimize side reactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect reactivity in cross-coupling?

Substituents alter electronic and steric properties, impacting reaction efficiency:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃): Enhance oxidative addition but may reduce transmetallation rates.
  • Ortho-substituents : Introduce steric hindrance, lowering yields by 20–40% compared to para-substituted analogs. Case Study: Potassium [(2-chlorophenyl)methyl]trifluoroboranuide shows 65% yield vs. 85% for the para-isomer under identical conditions .

Q. What strategies mitigate competing oxidation or reduction pathways during reactions?

  • Oxidation Prevention : Use degassed solvents and inert atmospheres (N₂/Ar) to avoid boronate oxidation to boronic acids.
  • Reduction Control : Avoid strong reducing agents (e.g., NaBH₄); instead, employ mild conditions (e.g., room temperature, short reaction times) .

Q. How can discrepancies in reported reaction yields be resolved?

Variations arise from:

  • Catalyst Source : Commercially available Pd catalysts may contain impurities.
  • Substrate Purity : Trace moisture in trifluoroborates reduces efficiency. Methodological Solution: Standardize substrates via recrystallization and validate catalyst activity using control reactions .

Data Analysis and Stability

Q. What analytical techniques validate the compound’s structural integrity?

  • NMR : ¹⁹F NMR (δ = -135 to -140 ppm for BF₃⁻ group).
  • XRD : Confirms crystalline structure and counterion (K⁺) positioning.
  • Elemental Analysis : Ensures stoichiometric K:B ratios (±0.5%) .

Q. How does storage condition impact stability?

  • Moisture Sensitivity : Degrades via hydrolysis; store under desiccation (RH < 10%).
  • Temperature : Stable at 25°C for >6 months; avoid freezing (causes lattice stress) .

Comparative Reactivity

Q. How does this compound compare to other organotrifluoroborates?

PropertyThis compoundPotassium Phenyltrifluoroborate
Reactivity in CouplingHigh (sterically accessible)Moderate (planar aryl group)
Solubility in THF120 mg/mL90 mg/mL
Thermal StabilityDecomposes at 200°CDecomposes at 180°C
Source: .

Mechanistic Insights

Q. What is the role of the trifluoroborate group in stabilizing intermediates?

The BF₃⁻ group:

  • Electron-Withdrawing Effect : Polarizes the C-B bond, facilitating transmetallation.
  • Hydrolytic Stability : Resists decomposition compared to boronic acids, enabling aqueous workup .

Q. Can computational methods predict reaction outcomes?

DFT studies reveal:

  • Transition State Energy : Lower for aryl groups with EDG (e.g., -OMe: ΔG‡ = 18 kcal/mol vs. -NO₂: ΔG‡ = 24 kcal/mol).
  • Solvent Effects : THF stabilizes borate-Pd intermediates by 3–5 kcal/mol vs. DMSO .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(1-phenylethyl)boranuide
Reactant of Route 2
Potassium trifluoro(1-phenylethyl)boranuide

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